1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Description
1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a pyrimidine ring at position 1 and a 3-phenylpropyl group at the carboxamide nitrogen. The pyrimidine ring is further modified with a 4-ethylphenoxy group at position 4.
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O2/c1-2-21-10-12-24(13-11-21)33-26-19-25(29-20-30-26)31-17-14-23(15-18-31)27(32)28-16-6-9-22-7-4-3-5-8-22/h3-5,7-8,10-13,19-20,23H,2,6,9,14-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVSJFDFKZLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide, commonly referred to as compound A, is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for various pharmacological studies. This article reviews the biological activity of compound A, focusing on its mechanisms, effects on neurotransmitter systems, and potential therapeutic implications.
- Molecular Formula : C26H30N4O2
- Molecular Weight : 430.5 g/mol
- CAS Number : 1116045-19-2
Compound A is hypothesized to modulate neurotransmitter systems, particularly dopamine and norepinephrine pathways. Studies indicate that similar compounds can influence dopamine levels in the brain, suggesting that compound A may exhibit similar properties.
Neurotransmitter Interaction
Research on related compounds has shown that oral administration can lead to significant changes in dopamine and norepinephrine levels. For instance, doses ranging from 50 to 250 mg/kg resulted in a transient increase in dopamine content in the caudate nucleus and hypothalamus, followed by a dose-dependent decrease . This suggests that compound A may have a biphasic effect on neurotransmitter levels, potentially influencing mood and cognitive functions.
In vitro Studies
In vitro studies have demonstrated that compounds structurally similar to compound A possess antiviral properties. For instance, derivatives of piperidine have shown activity against HIV and other viruses . The antiviral efficacy of these compounds suggests that compound A could be explored for similar applications.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives:
- Antiviral Activity : A study synthesized various piperidine derivatives and tested them against HIV-1, revealing moderate antiviral activity in some compounds .
- Neurotransmitter Modulation : Research indicated that certain piperazine derivatives could enhance the depletion of dopamine and norepinephrine under specific conditions, suggesting potential applications in treating mood disorders .
- Pharmacological Profiles : Compounds similar to compound A were evaluated for their pharmacological profiles, including binding affinities to various receptors involved in mood regulation and cognitive function .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Observations |
|---|---|---|
| Compound A | Neurotransmitter Modulation | Transient increases in dopamine levels observed |
| Piperidine Derivative | Antiviral | Moderate protection against HIV-1 and CVB-2 |
| Piperazine Derivative | Mood Regulation | Enhanced depletion of dopamine under specific conditions |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several piperidine-4-carboxamide derivatives, which differ in substituents on the pyrimidine ring and the amide side chain. These modifications significantly influence pharmacological properties, including target affinity, solubility, and metabolic stability.
Table 1: Structural and Functional Comparison
Key Observations :
AZD5363’s pyrrolopyrimidine moiety is critical for binding to the AKT kinase active site, suggesting that the target compound’s pyrimidine substitution may redirect its selectivity toward other targets .
Amide Side Chain Variations :
- The 3-phenylpropyl group in the target compound introduces a linear hydrophobic chain, contrasting with AZD5363’s chlorophenyl-hydroxypropyl group, which confers hydrogen-bonding capability and stereochemical specificity .
- The isopropoxypropyl analog () replaces the aromatic phenyl group with an ether-containing side chain, likely improving solubility but reducing target affinity due to decreased π-π interactions .
Therapeutic Implications :
- AZD5363 is clinically validated as an antineoplastic agent, while the fluorobenzyl/naphthyl derivatives () are hypothesized SARS-CoV-2 inhibitors, highlighting the scaffold’s versatility across disease areas .
- The target compound’s lack of polar groups (e.g., hydroxy or chlorophenyl) may limit its solubility but enhance blood-brain barrier penetration, making it a candidate for neurological targets .
Research Findings and Data Gaps
- Its 4-ethylphenoxy group may complicate crystallization due to steric bulk .
- Pharmacokinetics : AZD5363’s hydroxypropyl side chain facilitates aqueous solubility (~0.3 mg/mL), whereas the target compound’s lipophilic substituents may reduce solubility, necessitating prodrug strategies .
- Safety Profile : AZD5363 exhibits dose-dependent toxicity in clinical trials (e.g., hyperglycemia), but the target compound’s safety remains unstudied .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
